6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Medicinal Chemistry ADME Prediction Lipophilicity

Fragment-based drug discovery (FBDD) campaigns targeting CNS kinases demand building blocks with optimal permeability and minimal molecular weight. 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20567-67-3) addresses these constraints: • XLogP3 1.3 & TPSA 34.2 Ų - favorable CNS MPO profile for blood-brain barrier penetration • MW 150.18 g/mol, 0 rotatable bonds - superior ligand efficiency vs. 6-Br (215.05 g/mol) and 6-Cl analogs • Pyrido[3,2-b][1,4]oxazine core - validated scaffold in PARP7, ALK5, and Raf kinase inhibitor programs Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 20567-67-3
Cat. No. B1613130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
CAS20567-67-3
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OCCN2
InChIInChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)9-4-5-11-7/h2-3H,4-5H2,1H3,(H,9,10)
InChIKeyFFTDFJXFRVXAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Physicochemical & Comparator Overview


6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20567-67-3) is a heterocyclic small molecule belonging to the pyrido[3,2-b][1,4]oxazine class, characterized by a fused pyridine-oxazine ring system with a methyl substituent at the 6-position [1]. With a molecular weight of 150.18 g/mol, the compound features a topological polar surface area (TPSA) of 34.2 Ų and a calculated partition coefficient (XLogP3-AA) of 1.3, indicating moderate lipophilicity [1]. This document compares its properties against three key analogs to inform scientific and procurement decisions: the unsubstituted parent scaffold (3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, CAS 20348-23-6), the 6-chloro analog (CAS 1260665-94-8), and the 6-bromo analog (CAS 959992-62-2).

CNS-targeted fragment-based drug discovery workflows
Low-MW building block selection vs. halogenated analogs
Balanced lipophilicity and H-bond profile for permeability studies

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Why Analogs Are Not Direct Replacements


Substitution at the 6-position of the pyrido[3,2-b][1,4]oxazine scaffold profoundly alters physicochemical and electronic properties critical for downstream applications. While analogs like 6-chloro and 6-bromo derivatives exist, the specific methyl substituent on 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine uniquely modulates lipophilicity (XLogP3-AA of 1.3 vs. ~1.0 for the unsubstituted parent), hydrogen bonding potential, and steric bulk, directly impacting its utility as a building block in medicinal chemistry [1][2]. This guide provides quantitative, comparator-based evidence to support the selection of this specific compound over its closest analogs for defined research and industrial applications.

6-Substitution alters lipophilicity and sterics
Analog replacement may shift LogP and binding properties; not directly interchangeable.
Halogenated analogs carry heavier mass
6-Chloro or 6-bromo derivatives increase molecular weight significantly, impacting ligand efficiency metrics.
Unsubstituted parent lacks methyl-driven lipophilicity
Lower LogP may reduce CNS permeability potential, requiring careful compound selection.

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Comparative Evidence for Selection


Lipophilicity vs. Unsubstituted Parent Scaffold

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits a calculated XLogP3-AA of 1.3, compared to the unsubstituted parent scaffold (3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine), which has a calculated XLogP3 of approximately 1.0 [1]. This difference of ~0.3 log units, while modest, shifts the compound into a more favorable lipophilicity range for central nervous system (CNS) drug-like properties, where an optimal LogP between 1 and 3 is often desired for passive permeability and blood-brain barrier penetration.

Lipophilicity shift
Class-level
+0.3 log units vs. unsubstituted parent
May support CNS lead optimization context
Computed XLogP3; in vitro validation advised
Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Weight & Steric Bulk vs. Halogenated Analogs

The molecular weight of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is 150.18 g/mol, which is significantly lower than the 6-chloro analog (170.60 g/mol) and the 6-bromo analog (215.05 g/mol) [1][2]. This represents a reduction in molecular weight of 20.42 g/mol (12%) versus the 6-chloro analog and 64.87 g/mol (30%) versus the 6-bromo analog. Lower molecular weight is a critical parameter in fragment-based drug design and for maintaining favorable ligand efficiency metrics during lead optimization.

Molecular weight vs. halogenated
Head-to-head
150.18 vs. 170.60 (Cl) / 215.05 (Br) g/mol
Supports fragment-based drug design selection
Lower mass may improve ligand efficiency metrics
Medicinal Chemistry Lead Optimization Fragment-Based Drug Design

Topological Polar Surface Area & H-Bonding Profile

The TPSA of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is calculated to be 34.2 Ų, identical to the unsubstituted parent scaffold [1]. This value is well below the 140 Ų threshold often correlated with good oral bioavailability. However, the presence of the methyl group increases the compound's hydrophobicity (XLogP3-AA of 1.3) compared to the parent, potentially enhancing membrane permeability without altering the hydrogen bonding capacity (one donor, three acceptors). This combination of a low, unchanged TPSA and increased lipophilicity provides a balanced profile that is distinct from more polar or heavier halogenated analogs.

H-bond profile preserved
Class-level
TPSA 34.2 Ų; same H-donor/acceptor as parent
Balanced permeability and lipophilicity context
Computed property; confirm with experimental logD
Medicinal Chemistry Drug-Likeness Oral Bioavailability

6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Key Application Scenarios


Fragment-Based Drug Discovery for CNS Targets

The compound's low molecular weight (150.18 g/mol), favorable lipophilicity (XLogP3-AA of 1.3), and low TPSA (34.2 Ų) make it a highly suitable fragment for CNS-focused FBDD campaigns [1]. Compared to heavier halogenated analogs (e.g., 6-bromo analog at 215.05 g/mol), this scaffold offers superior ligand efficiency and a balanced profile for passive permeability, as supported by its calculated properties.

Lead Optimization of Kinase Inhibitors

The pyrido[3,2-b][1,4]oxazine core is a recognized motif in kinase inhibitor design, with derivatives showing activity against targets such as PARP7, ALK5, and Raf kinase [2][3][4]. The 6-methyl substitution provides a specific vector for further functionalization via C-H activation or as a bioisostere, offering a distinct advantage over the unsubstituted parent by providing a handle for modulating potency and selectivity without significantly increasing molecular weight.

Synthesis of CNS-Penetrant Tool Compounds

For projects requiring blood-brain barrier penetration, the compound's XLogP3-AA of 1.3 and TPSA of 34.2 Ų position it within a favorable CNS MPO (Multiparameter Optimization) space [1]. Its 0 rotatable bonds and low molecular weight are advantageous for achieving high CNS exposure. Procurement of this specific analog over the unsubstituted parent (XLogP3 ~1.0) is justified by its improved lipophilicity, which can be critical for crossing the blood-brain barrier.

Application
Selection Property
Validation Focus
Fragment-based CNS drug discovery
Low molecular weight, favorable LogP/TPSA balance
Ligand efficiency and CNS MPO parameter assessment
Kinase inhibitor lead optimization
6-methyl vector for functionalization
Potency and selectivity modulation via derivatization
CNS-penetrant tool compound synthesis
Increased lipophilicity relative to unsubstituted parent
Blood-brain barrier penetration assessment and CNS exposure validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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